(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
Description
The compound “(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a synthetic small molecule featuring a unique hybrid architecture. Its structure comprises:
- Azetidine core: A four-membered ring substituted with a cyclopropylsulfonyl group, which enhances metabolic stability due to its electron-withdrawing properties.
- Piperazine-pyrimidine moiety: A piperazine ring linked to a pyrimidin-2-yl substituent, a motif common in bioactive molecules targeting central nervous system (CNS) receptors or kinases.
- Methanone bridge: Connects the azetidine and piperazine rings, providing rigidity and influencing molecular conformation .
Properties
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c21-14(12-10-20(11-12)24(22,23)13-2-3-13)18-6-8-19(9-7-18)15-16-4-1-5-17-15/h1,4-5,12-13H,2-3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEVZHZKRIKAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclopropylsulfonyl chloride under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a pyrimidin-2-yl derivative.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone serves as a crucial building block for synthesizing more complex molecules. Its structure enables researchers to investigate new chemical reactions, potentially leading to the discovery of novel compounds with unique properties .
Biology
Biologically, this compound is utilized in studies examining interactions between small molecules and biological targets. Its structural features make it suitable for probing enzyme activity and receptor binding, contributing to our understanding of biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic properties. It may act as a lead compound for developing drugs targeting specific diseases, particularly those related to enzyme inhibition or receptor modulation .
Case Study Example : Research has indicated that similar compounds exhibit significant activity against various protein kinases, suggesting that this compound could also have similar applications in drug development .
Industrial Applications
The industrial sector employs this compound in developing new materials and as an intermediate in synthesizing other valuable compounds. Its unique chemical structure allows it to participate in various reactions that can lead to the production of commercially important substances .
Mechanism of Action
The mechanism of action of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a broader class of piperazine-linked methanones. Below is a comparative analysis with structurally related molecules:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The cyclopropylsulfonyl group in the target compound reduces oxidative metabolism compared to methylpiperazine () or trifluoromethylphenyl () analogues .
- Solubility : Piperazine derivatives with polar groups (e.g., pyrimidine in the target compound) exhibit moderate aqueous solubility, whereas trifluoromethylphenyl () analogues are more lipophilic .
Data Tables
Biological Activity
The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an azetidine ring, a cyclopropylsulfonyl group, and a piperazine moiety, which may interact with various biological targets.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 417.5 g/mol. The structural representation can be summarized as follows:
This structure is characterized by the following key functional groups:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Cyclopropylsulfonyl Group : Contributes to the compound's chemical reactivity and potential biological interactions.
- Piperazine Moiety : Known for its diverse biological activities, particularly in drug development.
Antiproliferative and Antitumor Properties
Recent studies have highlighted the antiproliferative activity of compounds related to piperazine derivatives. For instance, derivatives containing cyclic imines have shown promising antitumor properties. In a study involving various piperazine-based structures, it was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that the introduction of the cyclopropylsulfonyl group could enhance such activities .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The cyclopropylsulfonyl and azetidine functionalities may facilitate binding to these targets, leading to modulation of biological pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (1-(Cyclopropylsulfonyl)azetidin-3-yl)(morpholino)methanone | Morpholino instead of piperazine | Potential bioactivity in drug discovery |
| (1-(Cyclopropylsulfonyl)azetidin-3-yl)(piperidino)methanone | Piperidino group | Similar biological activities expected |
| (1-(Cyclopropylsulfonyl)azetidin-3-yl)(pyrrolidino)methanone | Pyrrolidino group | Variability in activity based on nitrogen heterocycles |
The presence of the piperazine group in our compound is particularly noteworthy, as piperazines are known for their ability to engage in hydrogen bonding and other interactions that can enhance biological activity.
Cytotoxicity Assays
In vitro studies have utilized assays such as the CellTiter Blue assay to evaluate cell viability after treatment with related compounds. For example, a series of piperazine derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity. The results indicated that modifications to the piperazine structure could significantly impact antiproliferative effects .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds. For instance, studies on disubstituted piperazines revealed significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Such findings suggest that our compound may also exhibit antimicrobial properties worth investigating further .
Molecular Docking Studies
Molecular docking studies have been employed to predict interactions between these compounds and their biological targets. These studies help elucidate potential binding sites and affinities, providing insights into how structural variations influence biological activity .
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone?
- Methodology : The synthesis typically involves multi-step procedures:
Azetidine Core Formation : Cyclopropylsulfonyl group introduction via nucleophilic substitution or sulfonylation of azetidine derivatives under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
Piperazine Functionalization : Coupling 4-(pyrimidin-2-yl)piperazine with the azetidine intermediate using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Methanone Linkage : Ketone bond formation via Friedel-Crafts acylation or Grignard reactions, followed by purification via column chromatography .
- Validation : Intermediate and final product structures are confirmed using H/C NMR, HPLC, and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry : HRMS for molecular weight validation and fragmentation pattern analysis .
- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1650 cm) groups .
Q. How can researchers mitigate solubility challenges during in vitro assays?
- Strategies :
- Co-solvents : Use DMSO or cyclodextrin-based solutions to enhance aqueous solubility .
- pH Adjustment : Protonation/deprotonation of the piperazine moiety to improve solubility in buffered systems .
- Table : Solubility Optimization Parameters
| Solvent System | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| DMSO:PBS (1:1) | 2.5 | >90% |
| 10% β-CD | 1.8 | >85% |
Advanced Questions
Q. How can researchers address low yields during the cyclopropane sulfonylation step?
- Optimization Strategies :
- Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, stoichiometry, catalyst loading) to identify optimal conditions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance sulfonylation efficiency .
- Case Study : A 15% yield increase was achieved by adjusting the reaction temperature from 25°C to 40°C and using a 1.2:1 molar ratio of sulfonyl chloride to azetidine .
Q. How do structural variations in the azetidine ring impact the compound's binding affinity to target enzymes?
- Methodology :
SAR Studies : Synthesize analogs with modified azetidine substituents (e.g., methyl, fluoro groups) .
Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes and affinity changes .
- Findings : Bulkier substituents (e.g., cyclopropyl) improve hydrophobic interactions but may reduce solubility, requiring trade-off analysis .
Q. What strategies resolve crystallographic disorder in the azetidine moiety during X-ray analysis?
- Approaches :
- Twinned Refinement : Apply SHELXL's TWIN/BASF commands to model disordered regions .
- Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K using a cryostream .
Q. How can computational methods predict the metabolic stability of this compound?
- Tools :
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate cytochrome P450 interactions and metabolic sites .
- MD Simulations : Run molecular dynamics (GROMACS) to assess stability in liver microsome models .
- Outcome : Predominant oxidation at the piperazine nitrogen, validated via in vitro microsomal assays .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound's biological activity across studies?
- Resolution Steps :
Orthogonal Assays : Validate activity using both cell-based (e.g., IC) and biochemical (e.g., SPR binding) assays .
Batch Reproducibility : Ensure synthetic consistency via QC/QA protocols (e.g., NMR purity >95%) .
- Case Example : Discrepancies in IC values (5 nM vs. 50 nM) were traced to differences in cell line passage numbers, resolved by using authenticated cell banks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
